11H-Benzo[b]xanthene-6,11,12-trione, 3-methoxy-
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Overview
Description
11H-Benzo[b]xanthene-6,11,12-trione, 3-methoxy-: is an organic compound with the molecular formula C18H10O5. It belongs to the class of xanthene derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and dye chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Benzo[b]xanthene-6,11,12-trione, 3-methoxy- typically involves the condensation of appropriate starting materials under acidic or basic conditions. One common method is the reaction of 2-hydroxybenzaldehyde with 2-naphthol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or acetic acid .
Industrial Production Methods
In an industrial setting, the production of 11H-Benzo[b]xanthene-6,11,12-trione, 3-methoxy- may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydroxyl or alkyl groups.
Substitution: Substituted derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
11H-Benzo[b]xanthene-6,11,12-trione, 3-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 11H-Benzo[b]xanthene-6,11,12-trione, 3-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 11H-Benzo[b]xanthene-6,11,12-trione
- 3-Methoxy-1-methyl-11H-benzo[b]xanthene-6,11,12-trione
Uniqueness
11H-Benzo[b]xanthene-6,11,12-trione, 3-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group influences its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
89148-82-3 |
---|---|
Molecular Formula |
C18H10O5 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
3-methoxybenzo[b]xanthene-6,11,12-trione |
InChI |
InChI=1S/C18H10O5/c1-22-9-6-7-12-13(8-9)23-18-14(16(12)20)15(19)10-4-2-3-5-11(10)17(18)21/h2-8H,1H3 |
InChI Key |
GGPAEYUFELVOFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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